STING agonist-7

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12N4O4 |

|---|---|

Molecular Weight |

336.30 g/mol |

IUPAC Name |

2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid |

InChI |

InChI=1S/C17H12N4O4/c22-16(13-9-20-21-6-2-5-18-15(13)21)19-8-11-7-10-3-1-4-12(17(23)24)14(10)25-11/h1-7,9H,8H2,(H,19,22)(H,23,24) |

InChI Key |

BICDHWPHEXMVAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)OC(=C2)CNC(=O)C3=C4N=CC=CN4N=C3 |

Origin of Product |

United States |

Foundational & Exploratory

STING Agonist-7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological context of STING Agonist-7, a non-nucleotide, mouse-selective STING (Stimulator of Interferon Genes) agonist. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, representative experimental protocols for the characterization of such a compound.

Core Compound Information: this compound

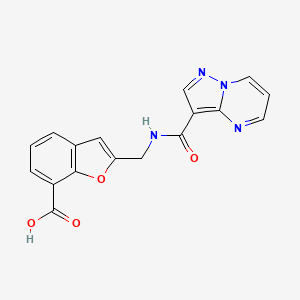

This compound, scientifically known as 2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid, is a synthetic small molecule designed to activate the STING signaling pathway. It is characterized by its selective activity towards the murine STING protein, with minimal to no activity on the human ortholog.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of this compound are summarized below. This information is crucial for its synthesis, formulation, and interpretation of biological data.

| Property | Value |

| IUPAC Name | 2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid |

| Molecular Formula | C₁₇H₁₂N₄O₄ |

| Molecular Weight | 336.30 g/mol |

| CAS Number | 2767442-46-4 |

| ChEMBL ID | CHEMBL5089143 |

| Appearance | Solid |

| XLogP3 | 1.1 |

| Topological Polar Surface Area | 110 Ų |

| Solubility | Poor cell permeability has been noted.[1] |

Biological Activity

This compound is a tool compound used in preclinical research to study the effects of STING activation in mouse models. A critical characteristic of this molecule is its species selectivity.

| Assay Type | Species | Cell Line | Result (EC₅₀) | Citation |

| IRF Reporter Activation | Human | THP-1 Dual | > 100 µM | [1] |

| STING Activation | Mouse | - | Active | [1] |

The STING Signaling Pathway

Activation of the STING pathway is a cornerstone of the innate immune response to cytosolic DNA. Understanding this pathway is essential for contextualizing the mechanism of action of STING agonists.

Experimental Protocols for Characterization

The following sections provide detailed, representative methodologies for the in vitro and in vivo characterization of a novel, mouse-selective STING agonist like this compound.

In Vitro Characterization: STING Activation Reporter Assay

This protocol describes the quantification of STING pathway activation using a reporter cell line that expresses a luciferase gene under the control of an Interferon Regulatory Factor (IRF)-inducible promoter.

Materials:

-

Murine macrophage cell line (e.g., RAW-Lucia™ ISG)

-

DMEM or RPMI-1640 medium with 10% FBS

-

This compound

-

Luciferase assay reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the murine macrophage reporter cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in complete culture medium.

-

Cell Treatment: Add the diluted agonist to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

In Vivo Characterization: Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.

Materials:

-

6-8 week old C57BL/6 mice

-

B16-F10 melanoma or MC38 colon adenocarcinoma cells

-

This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO)

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and treatment

Procedure:

-

Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

-

Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

-

Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

Conclusion

This compound is a valuable research tool for probing the immunological consequences of STING activation in murine systems. Its species selectivity makes it particularly useful for preclinical studies where activation of the murine, but not human, STING pathway is desired. The provided protocols offer a robust framework for the comprehensive evaluation of this and other novel STING agonists. Further research is warranted to fully elucidate the therapeutic potential of targeting the STING pathway in various disease models.

References

The Dawn of a New Era in Immuno-Oncology: A Technical Guide to the Discovery and Synthesis of Novel STING Agonists

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a formidable strategy in cancer immunotherapy, capable of transforming "cold" tumors into "hot" immunological battlegrounds. This technical guide provides an in-depth exploration of the discovery and synthesis of novel STING agonists, offering a comprehensive resource for researchers at the forefront of immuno-oncology. We will delve into the core biology of the STING pathway, detail the experimental methodologies crucial for agonist identification and characterization, and present a comparative analysis of the burgeoning landscape of synthetic STING activators.

The STING Signaling Pathway: A Clarion Call for the Immune System

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs within tumor cells.[1][2][3] Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[3][4] 2'3'-cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade of events initiates a robust anti-tumor immune response, characterized by enhanced antigen presentation, activation of natural killer (NK) cells, and the priming and recruitment of cytotoxic T lymphocytes into the tumor microenvironment.

The Quest for Potent Agonists: A Workflow for Discovery and Development

The discovery of novel STING agonists is a multi-step process that begins with the identification of hit compounds and progresses through rigorous preclinical evaluation. High-throughput screening (HTS) of large chemical libraries is a common starting point, often employing cell-based reporter assays that measure the induction of IFN-β or the activation of IRF3. Promising hits from HTS are then subjected to a battery of secondary assays to confirm their on-target activity and determine their potency and efficacy. Structure-activity relationship (SAR) studies are crucial at this stage to guide the chemical optimization of lead compounds. Optimized leads are then evaluated in more complex in vitro systems, such as co-cultures with immune cells, before advancing to in vivo studies in syngeneic mouse tumor models to assess their anti-tumor efficacy and tolerability.

A Comparative Look at Novel STING Agonists

The landscape of STING agonists is rapidly evolving, with a diverse array of molecules in development. These can be broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotides (non-CDNs).

Cyclic Dinucleotide (CDN) Agonists

The first generation of STING agonists were naturally derived or synthetic analogs of 2'3'-cGAMP. While potent, these molecules often suffer from poor membrane permeability and rapid degradation in vivo. To overcome these limitations, significant efforts have been made to develop modified CDNs with improved drug-like properties.

| Compound | Class | EC50 (Human STING) | Key Features |

| ADU-S100 (MIW815) | CDN | 3.03 µg/mL (IRF3 in THP-1) | A synthetic CDN with phosphorothioate modifications for enhanced stability. Induces IFN-β-dependent reporter activity in cells expressing various human STING variants. Reduces tumor growth in multiple murine cancer models. |

Non-Cyclic Dinucleotide (Non-CDN) Agonists

More recently, the focus has shifted towards the discovery of small molecule, non-CDN STING agonists. These compounds offer the potential for improved oral bioavailability and more favorable pharmacokinetic profiles.

| Compound | Class | EC50 (Human STING) | Key Features |

| diABZI | Non-CDN | 130 nM (IFNβ in human PBMCs) | A potent and selective STING agonist. Demonstrates significant tumor growth inhibition and improved survival in syngeneic mouse models with systemic administration. |

| MSA-2 | Non-CDN | 8.3 µM (WT), 24 µM (HAQ) | An orally available non-CDN agonist that induces tumor regression and durable anti-tumor immunity. |

| SR-717 | Non-CDN | 2.1 µM (ISG-THP1 WT) | A non-nucleotide cGAMP mimetic that activates STING by inducing a closed conformation. Shows anti-tumor activity in vivo. |

Key Experimental Protocols

Reproducible and robust experimental protocols are the bedrock of successful drug discovery. Below are detailed methodologies for key assays used in the characterization of STING agonists.

In Vitro STING Activation using a Reporter Cell Line

This protocol describes the use of THP-1 Dual™ reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, to quantify STING activation.

Materials:

-

THP-1 Dual™ Cells

-

RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

-

STING agonist of interest

-

Luciferase detection reagent

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed THP-1 Dual™ cells at a density of 5 x 104 to 1 x 105 cells per well in a 96-well plate in a final volume of 180 µL of growth medium.

-

Compound Preparation: Prepare serial dilutions of the STING agonist in growth medium.

-

Cell Treatment: Add 20 µL of the diluted agonist to the respective wells. For the negative control, add 20 µL of vehicle.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add luciferase detection reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle-treated control. Determine the EC50 value by plotting the fold induction against the log of the agonist concentration and fitting the data to a four-parameter logistic curve.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist in a syngeneic mouse model, such as the CT26 colon carcinoma model in BALB/c mice.

Materials:

-

6-8 week old female BALB/c mice

-

CT26 colon carcinoma cells

-

STING agonist formulated in a suitable vehicle

-

Calipers for tumor measurement

-

Syringes and needles for tumor implantation and treatment administration

Procedure:

-

Tumor Implantation: Subcutaneously inject 5 x 105 to 1 x 106 CT26 cells in a volume of 100 µL of sterile PBS into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width2).

-

Randomization: When tumors reach an average volume of 50-100 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration: Administer the STING agonist or vehicle control via the desired route (e.g., intratumoral, intravenous, or intraperitoneal) at the predetermined dose and schedule. For example, intratumoral injection of the compound on days 10, 13, and 16 post-tumor implantation.

-

Continued Monitoring: Continue to monitor tumor volume and body weight every 2-3 days.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth between the treatment and control groups. Survival curves can also be generated and analyzed using the Kaplan-Meier method.

The Synthetic Landscape of Novel STING Agonists

The chemical synthesis of STING agonists is a critical aspect of their development, enabling the generation of diverse analogs for SAR studies and the production of lead candidates for preclinical and clinical evaluation.

Synthesis of Non-CDN Agonists: The Case of MSA-2

The synthesis of MSA-2, a non-CDN STING agonist, involves a multi-step process that can be adapted to generate a variety of analogs. A key step in one reported approach is the construction of the central benzothiophene core, followed by the introduction of the oxobutanoic acid side chain. Modifications to the benzothiophene ring and the side chain have been explored to optimize the potency and pharmacokinetic properties of this class of agonists.

Synthesis of Non-CDN Agonists: The Case of SR-717

The synthesis of SR-717, another prominent non-CDN STING agonist, has also been described. The synthetic route typically involves the construction of a substituted biphenyl core, followed by the installation of the key functional groups required for STING binding. The modular nature of the synthesis allows for the exploration of a wide range of substituents on the biphenyl scaffold, facilitating the optimization of agonist activity.

The Future of STING Agonist Development

The discovery and development of novel STING agonists represent a highly promising avenue in cancer immunotherapy. The ongoing efforts to identify and synthesize new chemical entities with improved potency, selectivity, and drug-like properties are poised to deliver the next generation of immuno-oncology therapeutics. This technical guide provides a solid foundation for researchers dedicated to advancing this exciting field, offering the necessary tools and knowledge to navigate the complexities of STING-targeted drug discovery. As our understanding of the intricate interplay between the STING pathway and the tumor microenvironment deepens, so too will our ability to harness its power to conquer cancer.

References

- 1. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]

- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to cGAS-STING Pathway Activation by Synthetic Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections, cellular damage, and cancer.[1][2][3] Activation of the cGAS-STING pathway triggers a potent anti-tumor immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This has positioned the STING pathway as a highly attractive target for cancer immunotherapy. Synthetic agonists of STING have emerged as a promising therapeutic strategy to harness this pathway for clinical benefit. This technical guide provides an in-depth overview of the cGAS-STING pathway, the classification and properties of synthetic agonists, and detailed experimental protocols for their evaluation.

The cGAS-STING Signaling Pathway

The cGAS-STING signaling cascade is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by cGAS. Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein, which is located on the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs (e.g., IFN-β) and other inflammatory cytokines. The STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broader range of pro-inflammatory cytokines.

Caption: cGAS-STING signaling cascade.

Synthetic Agonists of the STING Pathway

Synthetic STING agonists are broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotide agonists.

1. Cyclic Dinucleotide (CDN) Agonists: These molecules are structural analogs of the endogenous STING ligand, cGAMP. They directly bind to and activate STING, mimicking the natural activation process. Many synthetic CDNs incorporate modifications, such as phosphorothioate linkages, to enhance their stability and prevent degradation by phosphodiesterases.

2. Non-Cyclic Dinucleotide (Non-CDN) Agonists: This diverse class of small molecules activates STING through various mechanisms, some of which are still under investigation. Non-CDN agonists offer potential advantages over CDNs, including improved cell permeability and pharmacokinetic properties.

3. Other Emerging Classes:

-

CDN-infused exosomes: These utilize exosomes as natural vesicles to deliver CDNs to target cells, potentially improving delivery and reducing systemic toxicity.

-

Engineered bacteria vectors: Bacteria can be engineered to produce and deliver STING-activating molecules directly within the tumor microenvironment.

-

Small molecule–nucleic acid hybrids: These combine the features of small molecules and nucleic acids to enhance stability and specificity.

Caption: Classification of synthetic STING agonists.

Quantitative Analysis of Synthetic STING Agonist Potency

The potency of synthetic STING agonists is typically quantified by their half-maximal effective concentration (EC50) in various cellular assays. The following tables summarize the reported EC50 values for representative CDN and non-CDN STING agonists.

Table 1: Potency of Cyclic Dinucleotide (CDN) STING Agonists

| Agonist | Cell Line | Assay Type | EC50 | Reference |

| 2'3'-cGAMP | THP-1 Dual | IRF3-Luciferase Reporter | 3.03 µg/mL | |

| THP-1 Dual | NF-κB-SEAP Reporter | 4.85 µg/mL | ||

| ADU-S100 (ML RR-S2 CDA) | THP-1 Dual | IRF3-Luciferase Reporter | 3.03 µg/mL | |

| THP-1 Dual | NF-κB-SEAP Reporter | 4.85 µg/mL |

Table 2: Potency of Non-Cyclic Dinucleotide (Non-CDN) STING Agonists

| Agonist | Cell Line | Assay Type | EC50 | Reference |

| diABZI | THP-1 | IFN-β Secretion | 3.1 ± 0.6 μM | |

| Human PBMCs | IFN-β Secretion | >400-fold more potent than cGAMP | ||

| SR-717 | THP-1 | IFN-β Induction | EC80 of 3.6 μM | |

| MSA-2 (dimer) | THP-1 | IFN-β Secretion | as low as 8 ± 7 nM | |

| G10 | STING R232 variant | IRF3 Activation | 2.5 μM | |

| STING H232 variant | IRF3 Activation | 4.3 μM | ||

| diABZI STING agonist-1 | Human cells | STING agonism | 130 nM | |

| Mouse cells | STING agonism | 186 nM |

Experimental Protocols

A robust evaluation of synthetic STING agonists requires a panel of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for STING Agonist Evaluation

Caption: A typical workflow for evaluating synthetic STING agonists.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to confirm the direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

-

Cell line expressing the target protein (e.g., THP-1 monocytes)

-

Synthetic STING agonist

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Harvest and resuspend cells in fresh culture medium at a desired density (e.g., 2 x 10^6 cells/mL).

-

Treat cells with the synthetic agonist at various concentrations or with a vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C to allow for compound uptake.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

-

-

Protein Quantification and Analysis:

-

Carefully collect the supernatant.

-

Determine the protein concentration of the soluble fractions.

-

Analyze the amount of soluble STING protein by Western blotting using a specific anti-STING antibody. A loading control (e.g., GAPDH) should also be probed.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble STING protein against the temperature to generate a melt curve.

-

A shift in the melt curve to higher temperatures in the presence of the agonist indicates target engagement and stabilization.

-

Reporter Gene Assay for Pathway Activation

Reporter gene assays are commonly used to screen for and characterize STING agonists by measuring the activation of downstream transcription factors like IRF3 or NF-κB.

Materials:

-

A reporter cell line (e.g., THP-1 Dual™ cells) expressing a luciferase or alkaline phosphatase reporter gene under the control of an IRF- or NF-κB-inducible promoter.

-

Synthetic STING agonist

-

Cell culture medium and supplements

-

96-well white, flat-bottom plates

-

Luminometer or spectrophotometer

-

Luciferase or alkaline phosphatase assay reagent

Protocol:

-

Cell Seeding:

-

Seed the reporter cells into a 96-well plate at a predetermined density and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the synthetic agonist in cell culture medium.

-

Add the diluted agonist to the cells and incubate for a specified period (e.g., 18-24 hours).

-

-

Reporter Gene Assay:

-

Following incubation, add the appropriate reporter assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Plot the reporter signal against the logarithm of the agonist concentration.

-

Fit a dose-response curve to the data to determine the EC50 value.

-

Cytokine Secretion Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of key cytokines, such as IFN-β, which is a hallmark of STING pathway activation.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or THP-1 cells)

-

Synthetic STING agonist

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Commercially available ELISA kit for the cytokine of interest (e.g., human IFN-β)

-

Microplate reader

Protocol:

-

Cell Seeding and Stimulation:

-

Seed the cells into a 96-well plate.

-

Treat the cells with serial dilutions of the synthetic agonist or a vehicle control.

-

Incubate for a specified time (e.g., 24 hours) to allow for cytokine production and secretion.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate and stop solution.

-

Measuring the absorbance at the appropriate wavelength.

-

-

-

Data Analysis:

-

Generate a standard curve using the provided standards.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Plot the cytokine concentration against the agonist concentration to determine the potency.

-

Conclusion

The cGAS-STING pathway represents a powerful and druggable node in the cancer-immunity cycle. Synthetic STING agonists have shown considerable promise in preclinical models, and several are currently undergoing clinical evaluation. A thorough understanding of the pathway, the different classes of agonists, and the appropriate experimental methods for their characterization is essential for the successful development of novel STING-targeted immunotherapies. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.

References

molecular impact of chemically diverse STING agonists

An In-depth Technical Guide to the Molecular Impact of Chemically Diverse STING Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which triggers potent anti-pathogen and anti-tumor immune responses. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. A growing arsenal of STING agonists, spanning from natural cyclic dinucleotides (CDNs) to entirely synthetic non-CDN small molecules, has been developed. However, these chemically diverse agonists can elicit distinct molecular, cellular, and in vivo effects.[1][2] Understanding the nuanced molecular impacts of these different agonist classes is paramount for designing and selecting optimal molecules for specific therapeutic goals. This technical guide provides a detailed overview of the STING signaling pathway, compares the molecular and functional consequences of engaging STING with chemically diverse agonists, presents quantitative data in a structured format, and offers detailed protocols for key experimental assays used in the field.

The Canonical cGAS-STING Signaling Pathway

The cGAS-STING pathway is a primary mechanism for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage and genomic instability in cancer cells.[3][4][5]

The pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which binds to cytosolic dsDNA. This binding activates cGAS to catalyze the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2’3’-cGAMP) from ATP and GTP. 2’3’-cGAMP then binds to the STING protein, a transmembrane dimer located on the endoplasmic reticulum (ER).

Ligand binding induces a significant conformational change in STING, causing it to translocate from the ER through the Golgi apparatus. During translocation, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN-I), such as IFN-β. Concurrently, the STING-TBK1 axis can also activate the NF-κB signaling pathway, leading to the production of various pro-inflammatory cytokines. The secreted IFN-I and cytokines orchestrate a broad immune response, enhancing antigen presentation and activating dendritic cells (DCs), T cells, and Natural Killer (NK) cells to attack tumor cells.

Caption: The cGAS-STING signaling cascade from cytosolic DNA sensing to gene transcription.

Chemical Diversity of STING Agonists

STING agonists can be broadly classified into two major categories: cyclic dinucleotides (CDNs) and non-CDN small molecules. This chemical diversity leads to significant differences in their pharmacological properties, including stability, cell permeability, and the specific nature of the immune response they induce.

-

Cyclic Dinucleotide (CDN) Agonists : This class includes the endogenous human ligand 2'3'-cGAMP, bacterial-derived CDNs like c-di-AMP and c-di-GMP, and synthetic analogs. Natural CDNs are potent activators but suffer from poor metabolic stability due to degradation by phosphodiesterases and low cell membrane permeability owing to their negatively charged phosphate backbone. To overcome these limitations, synthetic analogs have been developed, often featuring phosphorothioate modifications that enhance stability and cellular uptake. Examples include ADU-S100 (MK-1454) and TAK-676.

-

Non-CDN Small Molecule Agonists : These are synthetic compounds that activate STING but lack the dinucleotide scaffold. A key advantage of this class is their generally improved drug-like properties, such as better stability and membrane permeability, which can allow for systemic administration. They often bind to the same ligand-binding pocket as CDNs but can induce unique STING conformations. A prominent example is the amidobenzimidazole (ABZI) class of compounds, such as diABZI, which are potent systemic agonists. Other non-CDN agonists include DMXAA (murine STING specific), SR-717, and MSA-2.

Caption: Hierarchical classification of chemically diverse STING agonists.

Comparative Molecular Impact and Agonist Potency

The chemical structure of a STING agonist dictates its binding affinity, the conformational state it induces in the STING protein, and ultimately, its cellular potency. These differences can lead to varied downstream signaling outcomes, such as the magnitude and duration of IFN-I production.

Non-CDN agonists like diABZI can exhibit very high binding affinity (nanomolar range) and induce an "open" conformation of the STING dimer, distinct from the "closed" conformation induced by cGAMP. This structural difference may influence downstream signaling kinetics. Systemically available small molecules like SNX281 and SR-717 show potent cellular activity by efficiently crossing the cell membrane, a major hurdle for natural CDNs. The following tables summarize key quantitative data for a selection of chemically diverse STING agonists.

Table 1: Binding Affinity of STING Agonists

| Agonist | Class | Target Species | Binding Affinity (Kd or IC50) | Reference |

|---|---|---|---|---|

| 2'3'-cGAMP | Natural CDN | Human | Kd: ~3.79 nM | |

| diABZI | Non-CDN | Human | Kd: ~1.6 nM | |

| Ziyuglycoside II (ST12) | Non-CDN | Human (R232) | Kd: 14 µM | |

| SR-717 | Non-CDN | Human | IC50: 7.8 µM |

| UpApU | Synthetic CDN | Not Specified | Kd: ~50 nM | |

Table 2: Cellular Potency of STING Agonists (IFN-β or Reporter Gene Induction)

| Agonist | Class | Cell Line | Assay Readout | Potency (EC50) | Reference |

|---|---|---|---|---|---|

| 2'3'-cGAMP | Natural CDN | THP-1 | IFN-β Secretion | ~70 µM | |

| 2'3'-cGAMP | Natural CDN | THP-1 | IFN-β Secretion | 53.9 ± 5 µM | |

| diABZI | Non-CDN | THP-1 | IFN-β Secretion | 3.1 ± 0.6 µM | |

| diABZI-amine | Non-CDN | THP1-Dual | IRF Reporter | 0.144 ± 0.149 nM | |

| KAS-08 | Non-CDN | THP-1 | ISG Luciferase | 0.18 µM | |

| MSA-2 | Non-CDN | THP-1 | IFN-β Secretion | 8 ± 7 nM (covalent dimer) | |

| SR-717 | Non-CDN | THP-1 | ISG Reporter | 2.1 µM |

| SNX281 | Non-CDN | HEK293T | IRF3 Reporter | 1.1 ± 0.63 µM | |

Downstream Immunological Consequences

Activation of STING by any agonist leads to the production of IFN-I and pro-inflammatory cytokines, but the specific profile and magnitude of these secreted factors can differ depending on the agonist's chemical properties. These differences in cytokine profiles can shape the subsequent adaptive immune response.

For instance, studies comparing different agonists have shown demonstrable differences in transcriptomes and cytokine secretion profiles. STING agonist treatment in tumor-bearing mice leads to significantly elevated plasma levels of cytokines and chemokines such as CXCL10, CCL5, IFN-γ, CXCL9, and M-CSF. CXCL10 and CCL5 are particularly important for recruiting cytotoxic T lymphocytes into the tumor microenvironment. The ability of an agonist to induce a robust and sustained T cell-recruiting chemokine profile is a key determinant of its anti-tumor efficacy. While potent IFN-I induction is a primary goal, excessive or prolonged inflammation can also lead to adverse effects, including T cell apoptosis, highlighting the need for carefully tuned signaling.

Key Experimental Protocols

Evaluating the molecular impact of novel STING agonists requires a suite of robust cellular and biochemical assays. Below are detailed methodologies for two fundamental experiments: a cell-based STING activation reporter assay and an ELISA for quantifying downstream cytokine production.

Protocol: STING Activation via IFN-β Promoter Luciferase Reporter Assay

This assay measures the activation of the STING pathway by quantifying the expression of a luciferase reporter gene driven by the IFN-β promoter, a direct downstream target of IRF3.

Materials:

-

HEK293T cells

-

Expression plasmid for human STING (e.g., pMCSV-hSTING)

-

IFN-β promoter-driven firefly luciferase reporter plasmid (e.g., pGL3-IFNβ-Luc)

-

Control Renilla luciferase plasmid (e.g., pRL-CMV-Luc)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium: DMEM with 10% FBS

-

STING agonist of interest

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Methodology:

-

Day 1: Cell Seeding and Transfection a. Seed HEK293T cells in a 24-well plate at a density of ~200,000 cells per well. b. Prepare a transfection mixture in Opti-MEM containing the STING expression plasmid, the IFNβ-Luc reporter plasmid, and the CMV-Luc control plasmid. Add Lipofectamine 2000 and incubate for 20 minutes at room temperature. c. Add the transfection complex to the cells and incubate for 18-24 hours at 37°C.

-

Day 2: STING Agonist Stimulation a. Prepare serial dilutions of the STING agonist in fresh cell culture medium. b. Replace the medium on the transfected cells with the agonist-containing medium. Include a vehicle-only control. c. Incubate for 18-24 hours at 37°C.

-

Day 3: Luciferase Activity Measurement a. Wash the cells once with PBS. b. Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase kit. c. Transfer the cell lysate to a luminometer plate. d. Following the manufacturer's protocol, add the Luciferase Assay Reagent II (for firefly luciferase) and measure luminescence. e. Add the Stop & Glo® Reagent (for Renilla luciferase) and measure luminescence again. f. Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the agonist concentration to determine the EC₅₀ value.

Caption: Experimental workflow for a dual-luciferase STING activation assay.

Protocol: Quantification of Secreted IFN-β by Sandwich ELISA

This protocol describes the measurement of IFN-β protein secreted into the cell culture supernatant following STING agonist treatment, providing a direct measure of a key downstream effector.

Materials:

-

THP-1 monocytic cells or human PBMCs

-

Cell culture medium: RPMI-1640 with 10% FBS

-

STING agonist of interest

-

Human IFN-β Sandwich ELISA Kit (containing pre-coated plate, detection antibody, standards, buffers, substrate, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

Methodology:

-

Cell Seeding and Stimulation a. Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁵ cells/well. b. Prepare serial dilutions of the STING agonist in fresh culture medium. c. Add 100 µL of the agonist dilutions or a vehicle control to the cells. d. Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Sample Collection a. Centrifuge the 96-well plate to pellet the cells. b. Carefully collect the cell culture supernatant, which contains the secreted IFN-β.

-

ELISA Procedure (Follow manufacturer's specific instructions) a. Standard Curve: Prepare a serial dilution of the IFN-β standard provided in the kit. b. Sample Incubation: Add 100 µL of the standards and collected cell supernatants to the appropriate wells of the antibody-pre-coated plate. Incubate for ~2 hours at room temperature. c. Washing: Aspirate the contents and wash the plate 3-4 times with the provided wash buffer. d. Detection Antibody: Add 100 µL of the diluted, biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. e. Washing: Repeat the wash step. f. Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate and incubate for ~30 minutes. g. Washing: Repeat the wash step. h. Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until color develops. i. Stop Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition and Analysis a. Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution. b. Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards. c. Use the standard curve to interpolate the concentration of IFN-β in the experimental samples.

Caption: Step-by-step workflow for quantifying secreted IFN-β via sandwich ELISA.

References

- 1. Comparative molecular, innate, and adaptive impacts of chemically diverse STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]

Navigating Species Specificity of STING Agonists: A Technical Guide for Researchers

A deep dive into the nuances of STING agonist activity in mouse versus human systems, providing a framework for preclinical to clinical translation.

For researchers and drug development professionals in the field of immuno-oncology and autoimmune diseases, the Stimulator of Interferon Genes (STING) pathway presents a promising therapeutic target. However, a significant hurdle in the clinical translation of STING agonists has been the pronounced species specificity observed between preclinical mouse models and human subjects. This technical guide provides an in-depth analysis of the core factors driving this specificity, with a focus on the structural and functional differences between mouse and human STING. While direct quantitative data for a specific molecule designated "STING agonist-7" is not publicly available, it is recognized as a mouse-specific agonist. This guide will use the well-characterized mouse-specific agonist DMXAA as a primary exemplar to illustrate the principles of species-specific STING activation, alongside other compounds with varied species activity.

The Structural Basis of Species-Specific STING Agonist Activity

The differential response to STING agonists between mice and humans is fundamentally rooted in the structural disparities of the STING protein itself. Human STING (hSTING) and mouse STING (mSTING) share approximately 69% sequence identity, but critical differences in the ligand-binding domain (LBD) dictate agonist interaction and subsequent downstream signaling.

Notably, mSTING has a predisposition to adopt a "closed-active" conformation, even in the absence of a ligand, which makes it more readily activated by certain small molecules. In contrast, hSTING favors an "open-inactive" conformation, presenting a higher activation threshold.

A key example of this structural divergence is the binding of the mouse-specific agonist DMXAA. The binding pocket of mSTING accommodates DMXAA, leading to a conformational change that triggers the STING signaling cascade. However, the corresponding binding site in hSTING is not conducive to stable DMXAA binding, rendering the human protein insensitive to this agonist.[1] Molecular dynamics simulations have revealed that specific amino acid residues within the LBD are responsible for this difference. For instance, a single amino acid substitution, such as the G230I mutation in hSTING, can confer partial sensitivity to DMXAA, underscoring the critical role of the binding pocket's microenvironment.[1]

Quantitative Analysis of STING Agonist Activity

The species-specific activity of STING agonists is quantified through various in vitro assays that measure their potency and efficacy. The half-maximal effective concentration (EC50) for inducing downstream signaling, such as interferon-beta (IFN-β) production, and the binding affinity (Kd) are key parameters. The following table summarizes representative data for different STING agonists, illustrating the spectrum of species specificity.

| Agonist | Target Species | Assay | Cell Line/System | Readout | EC50/IC50/Kd |

| DMXAA | Mouse | IFN-β Induction | Mouse Embryonic Fibroblasts (MEFs) | IFN-β production | ~3-fold less than mSTING for hSTING G230I |

| DMXAA | Mouse | Binding Affinity (ITC) | Recombinant mSTING | Kd | 0.49 µM |

| DMXAA | Human | Binding Affinity (ITC) | Recombinant hSTING | Kd | No detectable binding |

| diABZI | Human & Mouse | IFN-β Induction | THP-1 (human) | IFN-β production | Potent activator |

| diABZI | Human & Mouse | Cytokine Induction | Mouse models | Cytokine levels | Significant induction |

| SNX281 | Human & Mouse | Binding Affinity (Competition Assay) | Recombinant hSTING | IC50 | 4.1 ± 2.2 µM |

| SNX281 | Human & Mouse | IFN-β Induction | THP-1 (human) | IFN-β production | EC50 of 6.6 µM |

Note: This table provides representative data from various sources to illustrate species-specific activities. Exact values may vary depending on the specific experimental conditions.

Core Signaling Pathway and Experimental Workflows

The canonical STING signaling pathway is initiated by the binding of an agonist, leading to a cascade of events culminating in the production of type I interferons and other pro-inflammatory cytokines. The fundamental steps of this pathway are conserved between mice and humans, but the initial activation by specific agonists is the key point of divergence.

To assess the species specificity of a novel STING agonist, a standardized experimental workflow is crucial. This typically involves parallel testing in both human and mouse cellular systems.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the species specificity of STING agonists.

Cellular STING Reporter Assay

This assay is a high-throughput method to quantify STING activation by measuring the expression of a reporter gene (e.g., luciferase) under the control of an IFN-β or ISG (Interferon-Stimulated Gene) promoter.

-

Objective: To determine the EC50 of a test compound in activating STING-dependent reporter gene expression in human and mouse cells.

-

Materials:

-

Human and mouse cell lines engineered with a STING-responsive reporter construct (e.g., THP1-Dual™ KI-hSTING, RAW-Lucia™ ISG).

-

Test STING agonist and positive controls (e.g., 2'3'-cGAMP, DMXAA for mouse cells).

-

Cell culture medium and supplements.

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

96-well white, flat-bottom plates.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test STING agonist in the appropriate cell culture medium.

-

Cell Treatment: Add the diluted agonist to the cells. Include a vehicle control and a positive control. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and fit to a dose-response curve to determine the EC50 value.

-

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay directly measures the amount of secreted IFN-β in the cell culture supernatant, providing a quantitative measure of a key downstream effector of STING activation.

-

Objective: To quantify the production of IFN-β by human and mouse cells in response to a STING agonist.

-

Materials:

-

Human (e.g., PBMCs, THP-1) and mouse (e.g., bone marrow-derived macrophages, J774) cells.

-

Test STING agonist and positive controls.

-

Human and mouse IFN-β ELISA kits.

-

96-well ELISA plates.

-

Plate reader.

-

-

Procedure:

-

Cell Culture and Stimulation: Seed cells in a 24-well or 96-well plate. Stimulate with serial dilutions of the STING agonist for 18-24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the concentration of IFN-β in each sample based on a standard curve.

-

Western Blot for STING Pathway Phosphorylation

This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3, providing direct evidence of pathway activation.

-

Objective: To qualitatively or semi-quantitatively assess the activation of the STING signaling pathway.

-

Materials:

-

Human and mouse cells.

-

Test STING agonist.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against total and phosphorylated STING, TBK1, and IRF3.

-

Secondary antibodies conjugated to HRP.

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the STING agonist for a specified time course (e.g., 0, 30, 60, 120 minutes). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the levels of phosphorylated proteins to total protein levels across different treatment conditions.

-

Conclusion

The species specificity of STING agonists is a critical consideration in the development of novel therapeutics. A thorough understanding of the structural differences between human and mouse STING, coupled with a robust and standardized set of in vitro and in vivo assays, is essential for identifying and validating compounds with the desired species activity profile. By employing the experimental approaches detailed in this guide, researchers can effectively navigate the complexities of STING agonist development and increase the likelihood of successful clinical translation.

References

The Dynamic Residency of STING: A Comprehensive Guide to its Cellular Localization and Trafficking

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed exploration of the cellular localization of the Stimulator of Interferon Genes (STING) protein, a critical mediator of innate immunity. Understanding the subcellular distribution and trafficking of STING is paramount for developing novel therapeutics targeting a range of diseases, from infectious and autoimmune disorders to cancer. This document summarizes the current knowledge on STING's residency within various organelles, the dynamics of its translocation upon activation, and the experimental methodologies used to elucidate these processes.

Core Concepts: STING's Subcellular Journey

The STING protein, also known as TMEM173, is a transmembrane protein that plays a pivotal role in the innate immune response to cytosolic DNA.[1][2] Its function is intrinsically linked to its subcellular location, which is a highly dynamic process regulated by cellular activation status.

At Rest: The Endoplasmic Reticulum as Home Base

In its inactive state, the majority of STING resides in the endoplasmic reticulum (ER).[1][2] The ER serves as a crucial hub for STING, positioning it to survey the cytoplasm for the presence of cyclic GMP-AMP (cGAMP), its activating ligand produced by cGAMP synthase (cGAS) upon detection of cytosolic DNA.[1]

Upon Activation: A Coordinated Translocation Cascade

Upon binding to cGAMP, STING undergoes a conformational change and oligomerization, initiating its trafficking from the ER. This translocation is a critical step for the activation of downstream signaling pathways.

The primary trafficking route of activated STING is from the ER to the Golgi apparatus, a journey mediated by the ER-Golgi intermediate compartment (ERGIC). This transport is dependent on the coat protein complex II (COPII).

Beyond the ER-Golgi Axis: A Multi-Organellar Protein

Emerging evidence has revealed that STING's localization is not restricted to the ER and Golgi. The protein has been identified in several other cellular compartments, where it may exert distinct functions:

-

Mitochondria: STING is found at mitochondria-associated membranes (MAMs), specialized regions of the ER that are in close contact with mitochondria. This localization is significant for STING's role in antiviral signaling and its interplay with mitochondrial stress.

-

Endosomes and Lysosomes: Following its activation and signaling from the Golgi, STING is trafficked to endosomes and subsequently to lysosomes for degradation, a process that serves to terminate the signaling cascade.

-

Nucleus: A pool of STING has been identified in the inner nuclear membrane, where it is implicated in the DNA damage response, independent of its canonical signaling pathway.

Quantitative Distribution of STING

While a precise percentage-based distribution of STING across all organelles remains an area of active investigation, studies have provided valuable quantitative and semi-quantitative insights into its localization. The following tables summarize the known distribution of STING in its inactive and activated states.

Table 1: Subcellular Localization of STING in a Resting State

| Organelle | Relative Abundance | Supporting Evidence |

| Endoplasmic Reticulum (ER) | High | Predominant localization observed by microscopy and subcellular fractionation. |

| Mitochondria (MAMs) | Low | Detected at ER-mitochondria contact sites. |

| Nucleus | Low | Identified in proteomic studies of the nuclear envelope. |

| Golgi Apparatus | Very Low | Minimal presence in the inactive state. |

| Endosomes/Lysosomes | Very Low | Primarily a destination for activated STING. |

Table 2: Subcellular Relocalization of STING Upon Activation

| Organelle | Change in Relative Abundance | Supporting Evidence & Quantitative Data |

| Endoplasmic Reticulum (ER) | Decrease | Translocates away from the ER upon cGAMP binding. |

| ER-Golgi Intermediate Compartment (ERGIC) | Transient Increase | Acts as a waypoint during translocation to the Golgi. |

| Golgi Apparatus | Significant Increase | Accumulates in the Golgi to form signaling platforms. Single-molecule imaging has shown that STING forms clusters of approximately 20 molecules at the trans-Golgi network. |

| Endosomes | Transient Increase | Trafficked through endosomal compartments post-Golgi. |

| Lysosomes | Increase (late stage) | Targeted for degradation to terminate signaling. |

Key Signaling Pathways

The translocation of STING is a prerequisite for its signaling functions. The following diagrams illustrate the key signaling events associated with STING's journey through the cell.

Experimental Protocols

The study of STING's cellular localization relies on a combination of advanced cell biology and biochemistry techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Staining for STING Visualization

This protocol allows for the visualization of STING within fixed cells, providing a snapshot of its subcellular distribution.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (5% normal goat serum in PBS)

-

Primary antibody (e.g., anti-STING)

-

Fluorophore-conjugated secondary antibody

-

DAPI nuclear stain

-

Mounting medium

Procedure:

-

Cell Culture: Seed cells onto coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Treatment (Optional): Treat cells with a STING agonist (e.g., cGAMP) for the desired time to induce translocation.

-

Fixation: Wash cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-STING antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.

-

Mounting and Visualization: Wash three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Subcellular Fractionation and Western Blotting

This method allows for the biochemical separation of cellular organelles, enabling the quantification of STING protein levels in different fractions.

Materials:

-

Cultured cells

-

Fractionation buffer

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Centrifuge and ultracentrifuge

-

TBS with 0.1% SDS

-

Protein assay reagent (e.g., Bradford)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies (anti-STING, and organelle-specific markers like Calreticulin for ER, GM130 for Golgi, COX IV for mitochondria, Lamin A/C for nucleus)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis: Harvest cells and resuspend in fractionation buffer. Lyse the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Nuclear Fraction Isolation: Centrifuge the lysate at a low speed (e.g., 700 x g) to pellet the nuclei. Wash the nuclear pellet.

-

Mitochondrial Fraction Isolation: Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Microsomal (ER/Golgi) and Cytosolic Fraction Isolation: Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction (containing ER and Golgi). The supernatant is the cytosolic fraction.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE, transfer to a membrane, and probe with antibodies against STING and organelle-specific markers to assess the purity of the fractions and the distribution of STING.

Live-Cell Imaging of STING Translocation

This technique allows for the real-time visualization of STING movement within living cells, providing dynamic information about its trafficking pathways.

Materials:

-

Cells stably expressing a fluorescently tagged STING protein (e.g., STING-GFP)

-

Live-cell imaging microscope with environmental control (temperature, CO2)

-

STING agonist (e.g., cGAMP)

Procedure:

-

Cell Culture: Plate cells stably expressing STING-GFP in a glass-bottom dish suitable for live-cell imaging.

-

Microscope Setup: Place the dish on the microscope stage and allow the cells to acclimatize in the environmentally controlled chamber.

-

Image Acquisition: Acquire baseline images of STING-GFP localization before stimulation.

-

Stimulation: Add the STING agonist to the cell culture medium.

-

Time-Lapse Imaging: Acquire images at regular intervals to capture the translocation of STING-GFP from the ER to the Golgi and other compartments.

-

Image Analysis: Analyze the resulting time-lapse movie to quantify the dynamics of STING trafficking.

Conclusion

The cellular localization of STING is a tightly regulated and dynamic process that is fundamental to its function as a key mediator of innate immunity. From its resting state in the endoplasmic reticulum to its activation-induced translocation to the Golgi and subsequent trafficking to other organelles, each step in STING's journey is critical for the initiation, propagation, and termination of its signaling cascade. A thorough understanding of STING's subcellular dynamics, facilitated by the experimental approaches detailed in this guide, is essential for the development of targeted therapies that can modulate its activity in various disease contexts. Continued research in this area will undoubtedly uncover further intricacies of STING biology and open new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes: In Vivo Administration of STING Agonist-7 in Murine Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a signal of infection or cellular damage.[1][2] Activation of the cGAS-STING signaling cascade initiates a potent anti-pathogen and anti-tumor immune response, primarily through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2][3] STING agonists, which directly activate this pathway, are promising therapeutic agents for cancer immunotherapy. They can remodel the tumor microenvironment from an immunologically "cold" to a "hot" state, thereby enhancing anti-tumor immunity and synergizing with other treatments like checkpoint inhibitors.[4]

This document provides detailed protocols and data for the in vivo administration of a representative synthetic STING agonist, referred to herein as "STING agonist-7," in mice. The methodologies are based on established findings for well-characterized STING agonists.

The cGAS-STING Signaling Pathway

Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated. cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event triggers a conformational change and translocation of STING from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons. Concurrently, the STING-TBK1 axis can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

References

Measuring Interferon-Beta Production after STING Agonist-7 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, initiating a signaling cascade that leads to the production of type I interferons (IFNs), including interferon-beta (IFN-β).[1][2][3][4] Pharmacological activation of this pathway with STING agonists has emerged as a promising strategy in cancer immunotherapy.[2] STING agonists trigger the production of IFN-β and other pro-inflammatory cytokines, which can enhance antigen presentation and promote the priming of anti-tumor T cells. This document provides detailed application notes and protocols for measuring IFN-β production in response to treatment with a novel STING agonist, designated here as STING agonist-7.

STING Signaling Pathway

Upon binding of a STING agonist, the STING protein, located on the endoplasmic reticulum, undergoes a conformational change and translocates to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of the IFNB1 gene, leading to the production and secretion of IFN-β.

Experimental Workflows for Measuring IFN-β

The selection of an appropriate method for measuring IFN-β production depends on the specific research question, sample type, and desired throughput. Below are workflows for common techniques.

Data Presentation

The following tables summarize hypothetical quantitative data for IFN-β production following treatment with this compound in relevant cell types.

Table 1: IFN-β Protein Secretion Measured by ELISA

| Cell Type | Treatment | Concentration (µM) | Time (hours) | IFN-β (pg/mL) |

| Human PBMCs | Vehicle (DMSO) | N/A | 24 | < 15 |

| Human PBMCs | This compound | 1 | 24 | 1500 ± 120 |

| Human PBMCs | This compound | 10 | 24 | 4500 ± 350 |

| Murine BMDMs | Vehicle (DMSO) | N/A | 24 | < 20 |

| Murine BMDMs | This compound | 1 | 24 | 2500 ± 200 |

| Murine BMDMs | This compound | 10 | 24 | 8000 ± 600 |

Table 2: IFNB1 mRNA Expression Measured by qPCR

| Cell Type | Treatment | Concentration (µM) | Time (hours) | Fold Change in IFNB1 mRNA |

| Human THP-1 cells | Vehicle (DMSO) | N/A | 6 | 1.0 |

| Human THP-1 cells | This compound | 1 | 6 | 50 ± 5 |

| Human THP-1 cells | This compound | 10 | 6 | 200 ± 18 |

| Murine J774A.1 cells | Vehicle (DMSO) | N/A | 6 | 1.0 |

| Murine J774A.1 cells | This compound | 1 | 6 | 80 ± 7 |

| Murine J774A.1 cells | This compound | 10 | 6 | 350 ± 30 |

Table 3: Percentage of IFN-β-Positive Cells by Intracellular Flow Cytometry

| Cell Population | Treatment | Concentration (µM) | Time (hours) | % IFN-β+ Cells |

| Human CD14+ Monocytes | Vehicle (DMSO) | N/A | 8 | < 0.1 |

| Human CD14+ Monocytes | This compound | 5 | 8 | 15 ± 2 |

| Murine F4/80+ Macrophages | Vehicle (DMSO) | N/A | 8 | < 0.2 |

| Murine F4/80+ Macrophages | This compound | 5 | 8 | 25 ± 3 |

Experimental Protocols

Protocol 1: Quantification of Secreted IFN-β by ELISA

This protocol is for measuring the concentration of IFN-β in cell culture supernatants.

Materials:

-

Human or Murine IFN-β ELISA Kit

-

Cell culture supernatant from this compound treated and control cells

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human PBMCs or murine bone marrow-derived macrophages) at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.

-

-

Sample Collection:

-

Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant and store at -80°C until use.

-

-

ELISA Assay:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of IFN-β in the samples.

-

Protocol 2: Quantification of IFNB1 mRNA by RT-qPCR

This protocol measures the relative expression of the IFNB1 gene.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Plate cells (e.g., THP-1 or J774A.1) at a density of 1 x 10^6 cells/mL in a 12-well plate.

-

Treat cells with this compound or vehicle control for the desired time (e.g., 6 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Quantify the RNA and assess its purity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reaction with cDNA, primers, and qPCR master mix.

-

Run the reaction on a qPCR instrument using a standard cycling protocol.

-

-

Data Analysis:

-

Calculate the relative expression of IFNB1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

-

Protocol 3: Detection of Intracellular IFN-β by Flow Cytometry

This protocol allows for the identification and quantification of IFN-β-producing cells within a heterogeneous population.

Materials:

-

Protein transport inhibitor (e.g., Brefeldin A)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14, F4/80)

-

Fixation/Permeabilization buffer

-

Fluorochrome-conjugated anti-IFN-β antibody

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Stimulate cells with this compound or vehicle control.

-

For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture medium to block cytokine secretion.

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer.

-

Stain for cell surface markers for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove excess antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

-

Intracellular Staining:

-

Stain for intracellular IFN-β with a fluorochrome-conjugated anti-IFN-β antibody for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of IFN-β-positive cells within the gated cell populations of interest.

-

References

Application Notes and Protocols for Testing Mouse-Specific STING Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon and pro-inflammatory cytokine response.[1][2][3][4][5] This signaling cascade plays a crucial role in anti-tumor immunity, making STING an attractive target for cancer immunotherapy. The development of potent and specific STING agonists requires reliable and well-characterized cellular models for screening and validation. This document provides detailed application notes and protocols for utilizing mouse cell lines to test the activity of mouse-specific STING agonists.

Selecting the Right Mouse Cell Line

The choice of cell line is critical for obtaining meaningful and reproducible data. An ideal cell line should have a functional endogenous STING pathway. For robust analysis, it is also essential to include a STING-deficient counterpart as a negative control to confirm that the observed activity is indeed STING-dependent.

Recommended Mouse Cell Lines for STING Agonist Testing:

| Cell Line | Cell Type | Key Characteristics | Recommended Use |

| RAW 264.7 | Macrophage | - Expresses a functional endogenous cGAS-STING pathway. - Widely used for studying innate immune responses. - Amenable to various downstream assays (cytokine secretion, gene expression, etc.). | Primary screening and validation of STING agonists. |

| RAW-Lucia™ ISG | Macrophage Reporter | - Derived from RAW 264.7. - Stably expresses a secreted Lucia luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter. - Allows for easy quantification of STING-induced type I IFN signaling. | High-throughput screening and potency determination (EC50). |

| RAW-Lucia™ ISG-KO-STING | STING-Deficient Macrophage Reporter | - STING knockout version of RAW-Lucia™ ISG. | Negative control to confirm STING-dependent activity. |

| DC2.4 | Dendritic Cell | - Represents a key antigen-presenting cell type involved in initiating adaptive immune responses. - Expresses a functional STING pathway. | Studying the effect of STING agonists on dendritic cell activation. |

| Mouse Embryonic Fibroblasts (MEFs) | Fibroblast | - A versatile cell type for studying fundamental cellular processes. - Can be used to study ligand-dependent STING activation. | Mechanistic studies of the STING pathway. |

| B16-F10 | Melanoma | - A commonly used syngeneic tumor model. | Investigating the direct effects of STING agonists on cancer cells and in co-culture models. |

| MC38 | Colon Adenocarcinoma | - Another widely used syngeneic tumor model that is responsive to immune checkpoint blockade. | Evaluating the interplay between STING activation and anti-tumor immunity. |

STING Signaling Pathway

The activation of the STING pathway by a mouse-specific agonist initiates a downstream signaling cascade leading to the production of type I interferons and other inflammatory cytokines.

Experimental Workflow for STING Agonist Testing

A typical workflow for evaluating a novel mouse-specific STING agonist involves a series of in vitro assays to confirm its activity and specificity.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for STING Activation

This protocol is designed to quantify the activation of the STING pathway using RAW-Lucia™ ISG reporter cells.

Materials:

-

RAW-Lucia™ ISG and RAW-Lucia™ ISG-KO-STING cells

-

Complete DMEM medium (with 10% FBS, 1% Penicillin/Streptomycin)

-

Mouse-specific STING agonist

-

96-well white, flat-bottom plates

-

Luciferase assay reagent (e.g., QUANTI-Luc™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

The day before the experiment, seed RAW-Lucia™ ISG and RAW-Lucia™ ISG-KO-STING cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the mouse STING agonist in complete DMEM.

-

Remove the old medium from the cells and add 100 µL of the diluted agonist to the respective wells. Include a vehicle-only control.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Following incubation, prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the appropriate volume of reagent to each well.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the agonist concentration.

-

Fit a four-parameter logistic curve to the data to determine the EC50 value for the STING-competent cells.

-

Confirm the lack of response in the STING-deficient cells.

-

Protocol 2: ELISA for IFN-β Secretion

This protocol measures the amount of secreted IFN-β, a key cytokine produced upon STING activation, using RAW 264.7 cells.

Materials:

-

RAW 264.7 cells

-

Complete DMEM medium